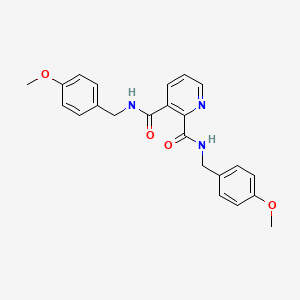

N,N'-Bis(4-methoxybenzyl)pyridine-2,3-dicarboxamide

Description

Properties

IUPAC Name |

2-N,3-N-bis[(4-methoxyphenyl)methyl]pyridine-2,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4/c1-29-18-9-5-16(6-10-18)14-25-22(27)20-4-3-13-24-21(20)23(28)26-15-17-7-11-19(30-2)12-8-17/h3-13H,14-15H2,1-2H3,(H,25,27)(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IARGPDKLIDYILP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=C(N=CC=C2)C(=O)NCC3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Linear Synthesis via Halogenated Pyridine Intermediates (Based on WO2017043563A1)

This method involves a stepwise transformation starting from 2-chloro-4-picoline, proceeding through halogenation, nucleophilic substitution, and amide coupling steps:

| Step | Reaction Description | Key Reagents & Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Chlorination of 2-chloro-4-picoline using N-chlorosuccinimide | N-chlorosuccinimide, solvent (e.g., chloroform), controlled temperature | 2-bromo-4-chloromethylpyridine |

| 2 | Reaction with 2-mercaptonicotinic acid in presence of triethylamine | Triethylamine base, solvent (e.g., DMF) | 2-(2-bromopyridin-4-ylmethylthio)pyridine-3-carboxylic acid |

| 3 | Activation and coupling with amine derivatives | N,N-diisopropylethylamine, coupling agents (e.g., O-(7-azabenzotriazol-1-yl)), base | Amide intermediate |

| 4 | Final coupling with 4-methoxybenzyl amine | Base, solvent, controlled temperature | N,N'-Bis(4-methoxybenzyl)pyridine-2,3-dicarboxamide |

- Purification is typically achieved by washing, recrystallization, or reprecipitation using suitable solvents such as ethanol or ethyl acetate.

- Reaction conditions such as molar equivalents of reagents (1 to 1.5 equivalents of coupling agents) and base choice (triethylamine or diisopropylethylamine) are optimized for yield and purity.

Catalytic Carbonylation and Esterification of 2,3-Dichloropyridines (Based on EP0820987A1)

This method focuses on preparing pyridine-2,3-dicarboxylic acid esters as key intermediates, which are subsequently converted to the target dicarboxamide:

| Step | Reaction Description | Key Reagents & Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Carbonylation of 2,3-dichloropyridine with alcohol | Palladium catalyst (Pd on activated carbon or Pd acetate), diphosphine ligand, alkali acetate base (Na or K acetate), alcohol solvent (e.g., methanol) | Pyridine-2,3-dicarboxylic acid diester |

| 2 | Amidation of diester with 4-methoxybenzyl amine | Base, solvent (e.g., tetrahydrofuran or acetonitrile), controlled temperature | This compound |

- The palladium-catalyzed carbonylation proceeds under CO pressure (1-50 bar) and elevated temperatures (80-250 °C).

- Diphosphine ligands are used in slight excess relative to palladium to stabilize the catalyst.

- Reaction progress is monitored by gas chromatography to avoid overreaction or side reactions.

- Alcohols serve both as reagents and solvents, with toluene or xylene as optional co-solvents.

| Aspect | Linear Halogenation & Coupling (WO2017043563A1) | Catalytic Carbonylation & Esterification (EP0820987A1) |

|---|---|---|

| Starting Material | 2-chloro-4-picoline | 2,3-dichloropyridine |

| Key Steps | Halogenation, nucleophilic substitution, amide coupling | Palladium-catalyzed carbonylation, esterification, amidation |

| Catalysts | None or base-mediated | Palladium catalysts with diphosphine ligands |

| Reaction Conditions | Moderate temperature, organic solvents | Elevated temperature, CO pressure, catalytic system |

| Purification | Recrystallization, solvent washing | Standard purification, GC monitoring |

| Yield & Scalability | Moderate to good yields, scalable | High yields, scalable industrially |

| Advantages | Straightforward, fewer hazardous reagents | Efficient catalytic process, atom-economical |

- The halogenation step in the linear synthesis requires careful control of reagent stoichiometry to avoid polyhalogenation or side reactions.

- Use of triethylamine or diisopropylethylamine bases enhances nucleophilic substitution efficiency and amide bond formation.

- The catalytic carbonylation method benefits from in situ formation of palladium-diphosphine complexes, which improves catalyst stability and turnover number.

- Reaction monitoring by GC or HPLC is critical to optimize reaction times and prevent decomposition or over-carbonylation.

- Choice of solvent impacts both reaction rate and product isolation; polar aprotic solvents facilitate amidation steps.

- Purification techniques such as recrystallization from ethanol or ethyl acetate yield high-purity final products suitable for further application.

| Parameter | Linear Synthesis | Catalytic Carbonylation |

|---|---|---|

| Temperature | Room temp to 80 °C | 80-250 °C |

| Pressure | Atmospheric | 1-50 bar CO |

| Catalyst | None (base used) | Pd/C or Pd acetate + diphosphine |

| Base | Triethylamine, DIPEA | Sodium or potassium acetate |

| Solvent | DMF, chloroform, ethanol | Methanol, toluene, acetonitrile |

| Reaction Time | Several hours | Few hours |

| Monitoring | TLC, NMR | GC, HPLC |

| Purification | Recrystallization | Recrystallization, chromatography |

| Yield | Moderate to good | High |

The preparation of this compound can be effectively achieved via two main synthetic strategies: a linear halogenation and coupling route, and a catalytic carbonylation followed by esterification and amidation. Both methods have been validated in patent literature with detailed reaction conditions and purification protocols. The catalytic carbonylation approach offers advantages in terms of yield and scalability, leveraging palladium catalysis under controlled CO pressure. The linear synthesis provides a versatile route with accessible reagents and straightforward purification. Selection of method depends on available resources, scale, and desired purity.

Chemical Reactions Analysis

Types of Reactions: N,N’-Bis(4-methoxybenzyl)pyridine-2,3-dicarboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide groups can be reduced to amines under appropriate conditions.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be employed.

Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products:

Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: Formation of N,N’-bis(4-methoxybenzyl)pyridine-2,3-diamine.

Substitution: Formation of N,N’-bis(4-substituted benzyl)pyridine-2,3-dicarboxamide.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that N,N'-Bis(4-methoxybenzyl)pyridine-2,3-dicarboxamide exhibits significant antimicrobial properties. Its structure allows it to interact effectively with microbial targets, making it a potential candidate for developing new antimicrobial agents. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting its utility in pharmaceutical formulations aimed at treating infections.

Cancer Therapeutics

The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. The ability to modify the compound's structure could enhance its efficacy against specific cancer types, paving the way for targeted therapies .

Coordination Chemistry

This compound serves as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals has been explored for applications in catalysis and material synthesis. The compound's pyridine and carboxamide functional groups facilitate coordination with metal ions, leading to the formation of coordination polymers that exhibit interesting properties such as enhanced thermal stability and unique electronic characteristics .

Material Science

Synthesis of Nanomaterials

In material science, this compound is utilized as a precursor for synthesizing nanomaterials. Its capacity to form stable complexes with metal ions allows for the creation of metal-organic frameworks (MOFs) and nanoparticles with tailored properties. These materials have potential applications in gas storage, separation technologies, and catalysis .

Polymer Chemistry

this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research has demonstrated that polymers modified with this compound exhibit improved performance in various applications, including coatings and composites .

Case Studies

Mechanism of Action

The mechanism of action of N,N’-Bis(4-methoxybenzyl)pyridine-2,3-dicarboxamide involves its interaction with molecular targets through coordination with metal ions. This interaction can inhibit the activity of metalloenzymes by blocking their active sites. The compound’s ability to form stable complexes with transition metals is key to its biological and catalytic activities .

Comparison with Similar Compounds

Structural Analogues and Positional Isomerism

The compound’s closest analogs differ in either the pyridine substitution pattern (2,3- vs. 2,6-dicarboxamide) or the nature of substituents. Key examples include:

Key Observations :

- Positional Isomerism : The 2,3-dicarboxamide substitution (as in the target compound) creates a bent geometry compared to the linear 2,6-isomers. This may influence supramolecular interactions, such as hydrogen bonding or π-stacking .

- Substituent Effects :

- 4-Methoxybenzyl : Electron-donating methoxy groups likely improve solubility in polar solvents compared to hydrophobic substituents (e.g., trifluoromethylphenyl in ).

- Pyridyl vs. Benzyl : Pyridyl substituents (e.g., in L1 ) enhance metal-coordination capacity, whereas benzyl groups prioritize steric bulk.

Crystallographic and Spectroscopic Data

- Crystal Packing : Pyridine-2,6-dicarboxamides (e.g., ) exhibit dihedral angles of 63–89° between the central pyridine and substituent rings, a feature likely shared by the 2,3-isomer.

- Spectroscopy : IR and NMR data for related compounds (e.g., ν(C=O) at ~1650–1700 cm⁻¹ ) provide benchmarks for characterizing the target compound.

Biological Activity

N,N'-Bis(4-methoxybenzyl)pyridine-2,3-dicarboxamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine core substituted with two 4-methoxybenzyl groups and two carboxamide functionalities. The structural formula can be represented as follows:

This compound's unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In particular, it has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/ml |

| Escherichia coli | 64 µg/ml |

| Pseudomonas aeruginosa | 128 µg/ml |

| Bacillus subtilis | 16 µg/ml |

The MIC values suggest that the compound is particularly potent against Staphylococcus aureus and Bacillus subtilis, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been explored in vitro using various cancer cell lines. The compound demonstrated cytotoxic effects on human breast cancer (MCF-7) and cervical cancer (HeLa) cell lines.

Case Study: Cytotoxicity Assay

A study conducted on MCF-7 cells revealed the following results:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 45 |

| 100 | 20 |

The IC50 value was determined to be approximately 30 µM, indicating a significant reduction in cell viability at higher concentrations . This suggests that the compound may induce apoptosis in cancer cells, warranting further investigation into its mechanism of action.

Neuroprotective Effects

Emerging research indicates that this compound may also possess neuroprotective properties. Preliminary studies have shown that it can inhibit neuroinflammation and protect neuronal cells from oxidative stress.

The proposed mechanism involves the modulation of inflammatory pathways and the reduction of reactive oxygen species (ROS) production. This was evidenced by a decrease in pro-inflammatory cytokines (e.g., TNF-α and IL-6) in treated neuronal cultures compared to controls.

Q & A

Q. What are the common synthetic routes for preparing N,N'-Bis(4-methoxybenzyl)pyridine-2,3-dicarboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with pyridine-2,3-dicarboxylic acid derivatives. Key steps include:

- Condensation reactions : Reacting pyridine-2,3-dicarboxylic acid chloride with 4-methoxybenzylamine under inert conditions.

- Acid catalysis : Optimizing reaction conditions (e.g., solvent, temperature) to improve yield, as demonstrated in analogous pyridine-2,6-dicarboxamide syntheses .

- Purification : Column chromatography or recrystallization to isolate the product, with purity verified via HPLC (>98%) .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

- Spectroscopy :

- Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves hydrogen-bonding networks and molecular packing. For example, intermolecular N–H⋯N bonds in pyridine dicarboxamides form R₂(8) motifs .

Advanced Research Questions

Q. How does the substitution pattern (e.g., methoxybenzyl groups) influence the compound’s coordination behavior in metal complexes?

Methodological Answer: The electron-donating methoxy groups enhance ligand rigidity and influence metal-binding selectivity. Comparative studies with analogs (e.g., bromophenyl or hydroxyphenyl derivatives) show:

- Coordination geometry : Methoxy groups may sterically hinder metal-ligand interactions, altering complex stability .

- Anion binding : Pyridine dicarboxamides with pyridyl ethyl substituents exhibit selective anion recognition via hydrogen bonding; methoxybenzyl groups could modulate this via steric or electronic effects .

Q. What challenges arise in resolving crystal structures of pyridine dicarboxamides, and how are they addressed?

Methodological Answer:

- Disorder in substituents : Bulky methoxybenzyl groups may cause crystallographic disorder. Mitigation includes slow evaporation crystallization or using SHELXL’s PART/ISOR commands for refinement .

- Hydrogen-bonding ambiguity : SHELXE’s robust phasing algorithms resolve intermolecular interactions, even in twinned crystals .

Q. How can researchers address discrepancies in reported physicochemical properties of pyridine dicarboxamides with varying substituents?

Methodological Answer:

Q. What strategies optimize the synthesis yield and purity of pyridine dicarboxamide derivatives?

Methodological Answer:

Q. How is this compound utilized as a ligand in heterogeneous catalysis?

Methodological Answer: Pyridine dicarboxamides act as ligands in catalysts like CoFe₂O₄/Cu(OH)₂ nanocomposites, facilitating reactions such as epoxide ring-opening. Key steps include:

Q. How do structural modifications affect anion-binding efficiency in pyridine dicarboxamide-based receptors?

Methodological Answer:

- Substituent positioning : Pyridyl ethyl groups at pyridine-2,6-positions (L1–L3) show varying anion selectivity (e.g., Cl⁻ vs. NO3⁻) due to spatial arrangement .

- Electronic tuning : Methoxy groups may reduce binding affinity for hard anions (e.g., SO₄²⁻) by altering electron density at the amide N–H .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.